7-ethyl-2-methyl-1H-indole
Description
Historical Context and Pervasiveness of the Indole (B1671886) Nucleus in Chemical Biology
The journey into indole chemistry began in the mid-19th century, driven by research into the natural dye, indigo. In a pivotal moment in 1866, Adolf von Baeyer successfully synthesized indole by reducing oxindole (B195798) with zinc dust. calpaclab.com This breakthrough laid the groundwork for understanding this fundamental heterocyclic system. calpaclab.com By 1869, Baeyer had proposed the structural formula for indole, further cementing its place in the annals of organic chemistry. calpaclab.com
Initially, the interest in indole derivatives was primarily for their use as dyestuffs. calpaclab.com However, the 1930s marked a significant shift in perspective when it was discovered that the indole core is a fundamental component of many crucial alkaloids, such as the essential amino acid tryptophan and plant auxins. calpaclab.com This realization broadened the scope of indole chemistry, revealing its profound importance in biological systems. calpaclab.com
Today, the indole nucleus is recognized as one of the most pervasive heterocyclic structures in nature. smolecule.com It is a key structural feature in a multitude of natural products, including alkaloids, pigments, and proteins. calpaclab.com In the human body, indole-containing compounds like serotonin (B10506) (a neurotransmitter) and melatonin (B1676174) (a hormone regulating sleep-wake cycles) play vital physiological roles. calpaclab.com The essential amino acid tryptophan, which serves as a biosynthetic precursor to these and other metabolites, underscores the centrality of the indole scaffold in chemical biology. evitachem.com
Rationale for Academic Research into Substituted Indoles
The inherent biological significance of the indole nucleus has made its substituted derivatives a fertile ground for academic and pharmaceutical research. The indole scaffold is often referred to as a "privileged structure" in medicinal chemistry because its framework can be modified to interact with a wide range of biological targets, leading to diverse pharmacological activities. bipublication.com The academic pursuit of substituted indoles is driven by the quest to discover novel therapeutic agents with improved efficacy and selectivity for a multitude of diseases. bipublication.com
The versatility of the indole ring allows for the synthesis of large libraries of compounds, which can be screened for various biological activities. evitachem.com Researchers have successfully developed indole derivatives with a broad spectrum of therapeutic properties, including:
Anticancer: Many indole derivatives have shown the ability to inhibit the growth of cancer cells. nih.gov
Anti-inflammatory: Compounds like Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), feature an indole core. evitachem.com
Antimicrobial and Antiviral: The indole scaffold is present in compounds that exhibit activity against various bacteria, fungi, and viruses. cymitquimica.combiosynth.com
Anticonvulsant and Antidepressant: The structural similarity of indoles to neurotransmitters has led to the development of drugs for neurological and psychiatric disorders. calpaclab.com
The ability to introduce various substituents at different positions on the indole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This targeted modification is a key strategy in modern drug design and development, making the synthesis of novel indole-based molecules a highly active area of research. nih.govevitachem.com
Specific Academic Relevance of the 7-Ethyl-2-methyl-1H-indole Scaffold
Within the vast family of indole derivatives, the this compound scaffold has emerged as a compound of significant academic interest. This particular substitution pattern provides a unique chemical structure that serves as a valuable building block for the synthesis of more complex and potentially therapeutic molecules. calpaclab.comgoogle.com Its classification as an alkylindole makes it relevant for applications in both the pharmaceutical and agrochemical sectors. google.com
The academic relevance of this compound stems from its role as a precursor in the synthesis of various biologically active compounds. For instance, it is a key intermediate in the preparation of more complex indole derivatives that are investigated for their potential therapeutic effects. google.com Research has shown that derivatives of this compound are being explored for their potential antimicrobial and anticancer properties. google.com
A notable example is the synthesis of (7-Ethyl-2-methyl-1H-indol-3-yl)-acetic acid, a derivative that has been studied for its potential antioxidant, antimicrobial, anti-inflammatory, and neuroprotective properties. calpaclab.com Furthermore, a related derivative, 3-(2-trialkylsilyloxy)ethyl-7-ethyl-1H-indole, serves as a crucial intermediate in the synthesis of Etodolac, a commercially available anti-inflammatory drug. This highlights the direct link between academic research on this scaffold and the development of established pharmaceuticals.
The unique substitution of an ethyl group at the 7-position and a methyl group at the 2-position influences the electronic properties and reactivity of the indole ring, offering distinct advantages in the design of new molecules. This specific scaffold is also utilized in the development of new materials, dyes, and agrochemicals, showcasing its versatility beyond medicinal chemistry. google.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13N |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
7-ethyl-2-methyl-1H-indole |
InChI |
InChI=1S/C11H13N/c1-3-9-5-4-6-10-7-8(2)12-11(9)10/h4-7,12H,3H2,1-2H3 |
InChI Key |
WQJJAQXIXFDBDI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1NC(=C2)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Ethyl 2 Methyl 1h Indole and Its Functionalized Derivatives
Strategic Approaches to Indole (B1671886) Ring Construction and Modification
The construction of the indole core and its subsequent modification are fundamental steps in the synthesis of complex indole derivatives. These strategies are crucial for creating a diverse range of compounds with potential biological activities.
Fischer Indole Synthesis and Modern Adaptations
The Fischer indole synthesis, a venerable and widely utilized method for preparing indoles, involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. bhu.ac.inthermofisher.com In the context of 7-ethyl-2-methyl-1H-indole, this would typically involve the reaction of (2-ethylphenyl)hydrazine (B189390) with acetone (B3395972). The process is often carried out in one pot, where the intermediate arylhydrazone is not isolated. thermofisher.com
Modern adaptations of the Fischer indole synthesis have focused on improving yields, regioselectivity, and reaction conditions. tandfonline.com For instance, microwave-assisted continuous flow conditions have been employed for the synthesis of related compounds like 7-ethyltryptophol, demonstrating the potential for rapid and efficient production. semanticscholar.orguq.edu.au The choice of acid catalyst, such as protic acids (e.g., hydrochloric acid, sulfuric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride etherate), can significantly influence the reaction outcome. bhu.ac.inacs.org Unsymmetrical ketones can lead to a mixture of regioisomeric indoles, and the selectivity is dependent on factors like the acidity of the medium and steric effects. thermofisher.com
A notable synthesis of 7-ethylindole (B1586515) involves the dehydrocyclization of 2,6-diethylaniline (B152787) in the presence of steam and a copper chromite catalyst, followed by partial hydrogenation to convert vinyl groups to the corresponding ethyl groups. google.com This method highlights an alternative route to the 7-substituted indole core.
N-Alkylation and C-Alkylation Protocols
The functionalization of the indole core through alkylation at the nitrogen (N-alkylation) or carbon (C-alkylation) atoms is a key strategy for diversifying the properties of this compound.
N-Alkylation: The nitrogen of the indole ring can be alkylated using various methods. A common approach involves the deprotonation of the N-H bond with a strong base to form an indole anion, which then reacts with an alkylating agent. mdpi.com For example, N-alkylation of indole derivatives has been achieved using sodium hydride (NaH) and an alkyl halide in a solvent like dimethylformamide (DMF). rsc.org Another method employs aqueous potassium hydroxide (B78521) (KOH) in acetone for the N-alkylation of indole esters. mdpi.com The choice of base and reaction conditions is crucial to avoid side reactions, such as ester hydrolysis. mdpi.com
C-Alkylation: C-alkylation of indoles, particularly at the electron-rich C3 position, is a prevalent reaction. bhu.ac.in For 2-substituted indoles like this compound, the C3 position is the preferred site for electrophilic attack. bhu.ac.in Cobalt-catalyzed reductive C-H alkylation has been demonstrated for 2-methyl-1H-indole, where various carboxylic acids can be used as alkylating agents in the presence of molecular hydrogen. nih.govrsc.org This method provides a direct route to C3-alkylated indoles. Palladium/norbornene cocatalysis has also been shown to regioselectively alkylate the C-H bond adjacent to the NH group in 1H-indoles using primary alkyl halides. thieme-connect.com
Table 1: Comparison of Alkylation Protocols for Indole Derivatives
| Alkylation Type | Reagents & Conditions | Position | Notes |
| N-Alkylation | NaH, Alkyl Halide, DMF | N1 | A standard and effective method. rsc.org |
| N-Alkylation | aq. KOH, Acetone | N1 | Useful for N-alkylation of indole esters, but care must be taken to prevent hydrolysis. mdpi.com |
| C-Alkylation | Co(acac)₃, Triphos, Al(OTf)₃, Carboxylic Acid, H₂ | C3 | A reductive alkylation method for 2-methylindoles. nih.govrsc.org |
| C-Alkylation | Pd/Norbornene, Alkyl Halide | C2 | Regioselective alkylation at the C2 position. thieme-connect.com |
Alkylation with Haloacetates for Indol-3-yl Acetic Acid Derivatives
The synthesis of indol-3-yl acetic acid derivatives, which are important structural motifs in many biologically active compounds, can be achieved through the alkylation of the indole nucleus with haloacetates. A common method involves reacting the indole derivative, such as this compound, with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base. Subsequent hydrolysis of the resulting ester yields the corresponding indol-3-yl acetic acid. This method is well-established and generally provides high yields.
Functionalization and Derivatization Reactions of the this compound Core
Further functionalization of the this compound core is essential for exploring its chemical space and developing new derivatives with tailored properties.
Electrophilic Aromatic Substitution Reactions
The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution, with the C3 position being the most reactive site. bhu.ac.inwikipedia.org If the C3 position is occupied, substitution typically occurs at the C2 position, and if both are substituted, the reaction may proceed on the benzene (B151609) ring. bhu.ac.in
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.ir This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the indole ring.
For this compound, the Vilsmeier-Haack reaction would be expected to occur at the C3 position, yielding this compound-3-carbaldehyde. The reaction involves the electrophilic attack of the chloroiminium ion, generated from POCl₃ and DMF, on the electron-rich C3 position of the indole. The reaction is typically carried out at room temperature or with gentle heating. wikipedia.org Recent developments have explored catalytic versions of the Vilsmeier-Haack reaction to avoid the use of stoichiometric and hazardous POCl₃. orgsyn.org
Table 2: Key Reactions and Reagents for Functionalization
| Reaction | Reagent(s) | Position of Functionalization | Product Type |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | Indole-3-carbaldehyde |
| N-Alkylation | NaH, Alkyl Halide | N1 | N-Alkyl Indole |
| C3-Alkylation | Co-catalyst, Carboxylic Acid, H₂ | C3 | 3-Alkyl Indole |
| Alkylation with Haloacetate | Ethyl Bromoacetate, Base | C3 | Indol-3-yl Acetic Acid Ester |
Mannich Reaction
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. researchgate.netwikipedia.org This reaction is particularly useful for introducing an aminomethyl group onto the indole nucleus, typically at the electron-rich C3 position. wikipedia.orgbhu.ac.in For this compound, the Mannich reaction provides a straightforward route to C3-functionalized derivatives.
The reaction of this compound with formaldehyde and a secondary amine, such as dimethylamine (B145610) or morpholine, would yield the corresponding gramine (B1672134) or morpholinomethyl derivative. wikipedia.orgnih.gov These Mannich bases are valuable synthetic intermediates. bhu.ac.in For example, the dimethylaminomethyl group in gramine derivatives can act as a leaving group, allowing for subsequent nucleophilic substitution to introduce a variety of functional groups at the C3 position. bhu.ac.innih.gov
A typical procedure involves stirring the indole with an equimolar amount of the secondary amine and formaldehyde in a solvent like ethanol (B145695) at room temperature. researchgate.net The resulting Mannich base can then be used in further synthetic transformations. bhu.ac.in
Bromination
Electrophilic halogenation, such as bromination, of indoles preferentially occurs at the C3 position due to the high electron density at this site. wikipedia.orgresearchgate.net If the C3 position is already substituted, bromination can occur at other positions, such as C2. researchgate.net In the case of this compound, where the C2 position is occupied by a methyl group, electrophilic attack at C3 is highly favored.
Regiospecific bromination is a key step in the synthesis of various biologically active indole alkaloids. rsc.org The introduction of a bromine atom at the C3 position of this compound would yield 3-bromo-7-ethyl-2-methyl-1H-indole. This bromo-derivative serves as a versatile precursor for a range of further functionalizations, including cross-coupling reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental in modifying the structure of this compound and its derivatives. The indole ring itself is generally electron-rich and thus not prone to direct nucleophilic attack. However, the introduction of an appropriate leaving group, often via a Mannich reaction or halogenation at the C3 position, facilitates nucleophilic substitution. bhu.ac.in
For instance, the dimethylamino group of a gramine derivative of this compound can be displaced by various nucleophiles. bhu.ac.in Similarly, a 3-bromo derivative can undergo nucleophilic substitution. These reactions allow for the introduction of a wide array of functional groups, including cyano, azido, and various carbon nucleophiles, providing access to a diverse library of C3-substituted this compound derivatives.
It has been noted that N-substituted indole derivatives can also undergo nucleophilic substitution. nih.gov Furthermore, N-metallated indoles act as nucleophiles and can react with electrophiles at either the nitrogen or the C3 position, depending on the reaction conditions and the nature of the electrophile. bhu.ac.in
Oxidation and Reduction Pathways
The oxidation and reduction of the indole ring system can lead to a variety of important derivatives. evitachem.com
Oxidation: The C2-C3 double bond of the indole nucleus is susceptible to oxidative cleavage by reagents like ozone or sodium periodate. bhu.ac.in Oxidation of this compound can lead to the formation of corresponding oxindoles or other oxygen-containing derivatives. The specific product depends on the oxidizing agent and reaction conditions used. evitachem.com For example, oxidation can also yield quinones. evitachem.com
Reduction: The indole ring can be selectively reduced in either the carbocyclic (benzene) or the heterocyclic (pyrrole) ring. bhu.ac.in Catalytic hydrogenation or reduction with reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid typically reduces the pyrrole (B145914) ring to yield an indoline (B122111) derivative. bhu.ac.in Conversely, reduction with lithium in liquid ammonia (B1221849) can reduce the benzene ring. bhu.ac.in The reduction of this compound would produce the corresponding indoline or dihydroindole derivatives, which are themselves valuable synthetic intermediates. evitachem.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. orgsyn.org The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide or triflate, is particularly versatile. orgsyn.org
To utilize the Suzuki-Miyaura reaction with this compound, a halogenated derivative, such as 3-bromo-7-ethyl-2-methyl-1H-indole, is required. The coupling of this bromo-indole with a suitable boronic acid or ester in the presence of a palladium catalyst and a base would introduce a new substituent at the C3 position. orgsyn.org This methodology allows for the synthesis of a wide range of 3-aryl or 3-vinyl substituted 7-ethyl-2-methyl-1H-indoles.
The efficiency of these reactions is often dependent on the choice of palladium catalyst, ligands, and base. beilstein-journals.org For instance, the combination of Pd(OAc)₂ or Pd₂(dba)₃ with ligands like Xantphos has been shown to be effective in various indole coupling reactions. beilstein-journals.org
| Reaction Details | Description | Reference |
| Reactants | 3-Bromo-7-ethyl-2-methyl-1H-indole, Arylboronic acid | orgsyn.org |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂), Ligand (e.g., CM-phos) | orgsyn.org |
| Base | Potassium phosphate (B84403) (K₃PO₄) | orgsyn.org |
| Solvent | tert-Butanol | orgsyn.org |
| Product | 3-Aryl-7-ethyl-2-methyl-1H-indole | orgsyn.org |
Multi-Component Reactions (e.g., Ugi-4CR)
Multi-component reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), are highly efficient processes that combine three or more starting materials in a single step to form a complex product. rjpbcs.comnih.gov The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. rjpbcs.com
While direct participation of this compound as one of the four primary components is not standard, its derivatives, particularly those with carboxylic acid or amine functionalities, can be readily employed. For instance, (7-ethyl-2-methyl-1H-indol-3-yl)acetic acid could serve as the carboxylic acid component in a Ugi reaction. This would lead to the formation of complex peptide-like structures containing the this compound scaffold. rjpbcs.com
The versatility of the Ugi reaction allows for the creation of large and diverse compound libraries from readily available starting materials, making it a valuable tool in drug discovery. nih.govnih.gov
| Ugi-4CR Components | Example | Reference |
| Acid Component | (7-Ethyl-2-methyl-1H-indol-3-yl)acetic acid | |
| Amine Component | Benzylamine | acs.org |
| Carbonyl Component | Paraformaldehyde | acs.org |
| Isocyanide Component | Adamantyl isocyanide | rjpbcs.com |
Cyclization Strategies for Annulated Indoles
The construction of annulated indole systems, where another ring is fused to the indole core, is a significant area of synthetic chemistry, often leading to the synthesis of carbazole (B46965) derivatives and other complex heterocyclic structures. nih.govmetu.edu.tr
One common strategy involves the intramolecular cyclization of suitably substituted indole precursors. mit.edu For example, a derivative of this compound bearing a reactive side chain at the C3 or N1 position could undergo cyclization to form a new ring.
A powerful method for carbazole synthesis is the Cadogan reductive cyclization of 2-nitrobiphenyl (B167123) derivatives. derpharmachemica.com A synthetic route could be envisioned where a Suzuki-Miyaura coupling between a derivative of this compound and a nitrophenylboronic acid derivative would generate a 2-nitrobiphenyl intermediate. Subsequent reductive cyclization, often mediated by a phosphine (B1218219) reagent, would yield a carbazole annulated to the original indole structure. derpharmachemica.comnih.gov
Another approach is the Fischer indole synthesis, which can be adapted to form carbazoles from appropriate precursors. rsc.org Tandem benzannulation-cyclization strategies have also been developed for the synthesis of highly substituted indoles and related structures. mit.edu
Catalytic Systems and Green Chemistry in Indole Synthesis
The synthesis of indole and its derivatives has been significantly advanced by the adoption of catalytic systems and the principles of green chemistry. openmedicinalchemistryjournal.com Conventional synthesis methods are increasingly being replaced by more sustainable approaches that utilize ionic liquids, solid acid catalysts, microwave irradiation, and nanoparticle-based catalysts, often under solvent-free conditions or in environmentally benign solvents like water. openmedicinalchemistryjournal.com Green chemistry aims to reduce the environmental impact of chemical processes, and in the context of indole synthesis, this often involves the use of recoverable and reusable catalysts, and safer reaction media. researchgate.net Water, in particular, is recognized as a prime green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net The application of these principles has led to the development of efficient and economical protocols for producing a wide array of functionalized indoles. openmedicinalchemistryjournal.comosi.lv
Bi-functional Catalysts for Vapor Phase Synthesis
Vapor-phase synthesis represents a significant avenue for the industrial production of indoles, offering advantages such as continuous processing and easier catalyst separation. The synthesis of 7-ethylindole from 2-ethylaniline (B167055) and ethylene (B1197577) glycol, for instance, is effectively achieved at high temperatures using bi-functional catalysts. researchgate.netresearchgate.net These catalysts possess both dehydrogenating capabilities and weak-acid (Lewis-type) active sites, which are crucial for the reaction sequence. researchgate.net
A proposed reaction pathway for the formation of 7-ethylindole involves a three-step process facilitated by the bi-functional catalyst researchgate.net:
Dehydrogenation of ethylene glycol to form 2-hydroxyacetaldehyde.
N-alkylation of 2-ethylaniline with the aldehyde intermediate to form a Schiff's base.
Cyclization of the Schiff's base to yield the final 7-ethylindole product.
Similarly, ZrO2/SiO2 has been shown to be an effective catalyst for the vapor-phase synthesis of various alkylindoles from alkylanilines and ethylene glycol. researchgate.net This catalyst system demonstrated good regenerability and produced the best yields of the corresponding indoles when a C2–C3 alkyl chain, such as an ethyl group, was located at the ortho position of the aniline (B41778) reactant. researchgate.net
| Catalyst System | Reactants | Product | Key Findings | Reference |
|---|---|---|---|---|
| Copper Chromite | 2-ethylaniline + Ethylene Glycol | 7-ethylindole | Effective bi-functional catalyst for vapor-phase synthesis at lower temperatures. | researchgate.net |
| Copper Chromite / SiO₂ | 2-ethylaniline + Ethylene Glycol | 7-ethylindole | Addition of SiO₂ allows for higher LHSV, improving product yield. | researchgate.net |
| Copper Chromite (Barium Oxide activated) | 2,6-diethylaniline + Steam | 7-ethyl indole | Catalytic dehydrocyclization occurs at 500–700 °C. | google.com |
| ZrO₂/SiO₂ | Alkylanilines + Ethylene Glycol | Alkylindoles | Highly effective for ortho-substituted anilines; good catalyst regenerability. | researchgate.net |
| Pt/Al₂O₃ | Aniline derivatives + Ethylene Glycol | Indole derivatives | Achieved indole yields over 50% in an acceptorless dehydrogenative process. | researchgate.net |
Water as a Green Solvent in Indole Derivatization
The use of water as a solvent in organic synthesis aligns perfectly with the tenets of green chemistry. researchgate.net While many organic compounds have poor solubility in water, it can still offer significant benefits, sometimes enabling unique reactivity not observed in organic solvents. researchgate.netnih.gov Various methodologies have been developed for the synthesis and functionalization of indoles in aqueous media, employing a range of catalysts including transition metals, nanoparticles, and ionic liquids. osi.lvresearchgate.net
Several successful strategies for indole derivatization in water have been reported:
Multi-component Reactions: 3-substituted indoles can be prepared through multi-component reactions of an indole, an aldehyde, and an active methylene (B1212753) compound in water, catalyzed by species like Cu(PPh₃)₂Cl. openmedicinalchemistryjournal.com This approach is both economical and eco-friendly. openmedicinalchemistryjournal.com
C-H Functionalization: The direct C2-arylation of indoles has been achieved with high regioselectivity using a Pd/C catalyst in a mixture of Polarclean and water. acs.org This system allows for the recovery and reuse of both the catalyst and the solvent medium. acs.org
Lewis Acid Catalysis: The Lewis acid B(C₆F₅)₃ has been used to catalyze the C-C coupling of indoles at the C-3 position with 1,4-naphthoquinones directly in water. acs.org This protocol is notable for being transition-metal-free and allowing for the recycling of the water and part of the catalyst. acs.org
Controlling Reactivity: The amount of water in a reaction can be harnessed to control reaction pathways. In the reaction of 2-substituted indoles with ⋅NO sources, the use of water as a solvent was crucial for the selective synthesis of indolenine oximes. nih.gov Mechanistic studies suggest water plays a key role by promoting proton transfer and reversing the stability between intermediate nitroso and oxime compounds. nih.gov
| Reaction Type | Catalyst/Promoter | Key Feature | Reference |
|---|---|---|---|
| Three-Component Synthesis of 3-Substituted Indoles | Cu(PPh₃)₂Cl | High efficiency and economical process in water. | openmedicinalchemistryjournal.com |
| C2-Arylation | Pd/C in Polarclean/H₂O | Excellent yields and regioselectivity with catalyst and solvent recycling. | acs.org |
| C3-Coupling with 1,4-Naphthoquinones | B(C₆F₅)₃ | Transition-metal-free C(sp²)–H bond coupling in water. | acs.org |
| Knoevenagel Condensation / Michael Addition | DABCO | Base-catalyzed sequential reaction for chromene synthesis involving indole nucleophiles. | rsc.org |
| Synthesis of Indolenine Oximes | 2-Methoxyethyl nitrite | Water controls reaction divergence and promotes proton transfer. | nih.gov |
Mechanistic Investigations of Synthetic Transformations
Understanding the reaction mechanisms behind indole synthesis is fundamental for optimizing conditions and developing new methodologies. The Fischer indole synthesis, discovered in 1883, remains one of the most important and widely studied routes to the indole core. byjus.comwikipedia.org Its mechanism has been the subject of intensive investigation for over a century. byjus.com
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps byjus.comwikipedia.orgscienceinfo.com:
Hydrazone Formation: An arylhydrazine reacts with an aldehyde or ketone to form an arylhydrazone.
Tautomerization: The arylhydrazone isomerizes to its enamine tautomer.
nih.govnih.gov-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible nih.govnih.gov-sigmatropic rearrangement, which cleaves the weak N-N bond and forms a new C-C bond.
Aromatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the benzene ring. The nucleophilic amine then attacks the imine carbon intramolecularly to form a five-membered aminoindoline ring.
Elimination: Finally, the elimination of a molecule of ammonia under acidic conditions leads to the formation of the stable, aromatic indole ring.
Isotopic labeling studies have confirmed that the N1 nitrogen of the starting arylhydrazine is the one incorporated into the final indole heterocycle. wikipedia.org
Mechanistic studies are also crucial for understanding byproduct formation. In the Fischer indole synthesis of 7-ethyltryptophol, a derivative of 7-ethylindole, the reaction generates several undesired byproducts, which has limited yields. uq.edu.au Detailed elucidation of these side reactions is essential for process intensification and optimization. uq.edu.au
For the vapor-phase synthesis of 7-ethylindole from 2-ethylaniline and ethylene glycol, a plausible mechanistic pathway involves the initial dehydrogenation of the glycol to an aldehyde, followed by condensation with the aniline to form a Schiff's base, which then undergoes intramolecular cyclization. researchgate.net This pathway highlights the necessity of bi-functional catalysts that can facilitate both dehydrogenation and acid-catalyzed cyclization steps. researchgate.net
Comprehensive Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 7-ethyl-2-methyl-1H-indole is anticipated to exhibit characteristic signals corresponding to the aromatic protons of the indole (B1671886) ring, as well as the protons of the ethyl and methyl substituents. The aromatic region would likely show complex splitting patterns for the protons on the benzene (B151609) ring, influenced by their coupling with each other. The methyl group at the 2-position would appear as a sharp singlet, while the ethyl group at the 7-position would present as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the indole ring are indicative of their electronic environment, with carbons in the pyrrole (B145914) ring appearing at different fields compared to those in the benzene ring. The carbon signals for the ethyl and methyl substituents would be found in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds.
| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| N-H | ~7.8-8.2 (br s) | - |
| C2-CH₃ | ~2.4 (s) | ~13.5 |
| C3-H | ~6.2 (s) | ~100 |
| C4-H | ~7.0-7.2 (d) | ~120 |
| C5-H | ~6.9-7.1 (t) | ~120 |
| C6-H | ~6.9-7.1 (d) | ~118 |
| C7-CH₂CH₃ | ~2.8 (q) | ~24 |
| C7-CH₂CH₃ | ~1.3 (t) | ~14 |
| C2 | - | ~135 |
| C3 | - | ~100 |
| C3a | - | ~128 |
| C4 | - | ~120 |
| C5 | - | ~120 |
| C6 | - | ~118 |
| C7 | - | ~129 |
| C7a | - | ~135 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzene ring and between the methylene and methyl protons of the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of the carbon signals for each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity across quaternary carbons and for confirming the positions of the substituents. For instance, correlations from the C2-methyl protons to the C2 and C3 carbons, and from the C7-ethyl protons to the C6, C7, and C7a carbons would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY can be used to confirm the substitution pattern by observing through-space correlations between the protons of the ethyl group at position 7 and the N-H proton or the proton at position 6.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and is particularly useful for identifying functional groups.
The FTIR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. A prominent, sharp peak would be observed in the region of 3400-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and methyl groups would be visible in the 2850-2960 cm⁻¹ range. Furthermore, characteristic C=C stretching vibrations for the aromatic rings would be present in the 1450-1600 cm⁻¹ region.
Table 2: Expected FTIR Absorption Bands for this compound Expected values are based on the analysis of structurally similar compounds.
| Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3400 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, HRMS would be used to confirm its elemental composition, C₁₁H₁₃N. The experimentally determined exact mass would be compared to the calculated theoretical mass, with a very small mass error providing strong evidence for the proposed molecular formula. The molecular ion peak [M+H]⁺ would be expected at an m/z value corresponding to the addition of a proton to the molecular weight of 159.23.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the analysis of indole derivatives like this compound. This method couples the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection power of mass spectrometry.
In the context of this compound, LC-MS serves two primary functions: purity assessment and molecular weight confirmation. During synthesis or extraction from a complex matrix, HPLC is used to separate the target compound from starting materials, byproducts, and other impurities. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio.
For this compound, a high-resolution mass spectrometer (HRMS) can determine the compound's exact mass, which provides strong evidence for its elemental composition. rsc.org The detection of a molecular ion peak corresponding to the calculated mass of this compound confirms its presence and identity. rjpbcs.com
Electronic Absorption and Emission Spectroscopy (UV-Vis)
Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions. The indole nucleus of this compound contains a conjugated π-system, which gives rise to characteristic electronic transitions.
The UV-Vis spectrum of an indole derivative is typically characterized by strong absorption bands resulting from π→π* transitions within the aromatic system. smolecule.com For this compound, these absorptions are expected to occur in the ultraviolet range. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent and the nature of the substituents on the indole ring. Based on data from structurally similar indole compounds, the primary absorption bands for this compound can be predicted. For instance, related compounds like 7-ethyltryptophol are used for HPLC detection at a wavelength of 225 nm. srce.hr Another dichlorinated indole derivative shows a strong absorption maximum at 290 nm. smolecule.com
This technique is valuable for quantitative analysis, following reaction kinetics, and as a detection method in HPLC.
Solid-State Structural Analysis
Analysis in the solid state is crucial for understanding the intrinsic molecular geometry, intermolecular interactions, and crystal packing of a compound. These features govern many of its physical properties, including melting point, solubility, and stability.
Single Crystal X-ray Diffraction (SC-XRD) for Definitive Structural Determination
Single Crystal X-ray Diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional structure of a crystalline compound. This technique involves irradiating a single, high-quality crystal of the substance with an X-ray beam. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice, providing precise information on bond lengths, bond angles, and torsional angles.
While a specific crystal structure for this compound is not publicly available, analysis of closely related indole derivatives provides a clear indication of the data that would be obtained from an SC-XRD experiment. growingscience.comconicet.gov.ar For example, studies on other substituted indoles have revealed detailed information about their crystal systems, space groups, and unit cell dimensions. growingscience.comresearchgate.net Furthermore, SC-XRD elucidates the nature of intermolecular interactions, such as hydrogen bonding (e.g., N-H···π) and π-π stacking, which dictate how the molecules are arranged in the crystal. researchgate.netbeilstein-journals.org
An SC-XRD analysis of this compound would yield definitive proof of its molecular structure and connectivity, confirming the positions of the ethyl and methyl groups on the indole scaffold.
Advanced Computational Chemistry and Cheminformatics for 7 Ethyl 2 Methyl 1h Indole Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules. For derivatives of 7-ethyl-2-methyl-1H-indole, these methods can elucidate their geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of indole (B1671886) derivatives. researchgate.net By optimizing the geometry, researchers can determine the most stable three-dimensional arrangement of atoms in a molecule. This is crucial as the biological activity of a compound is often linked to its shape. For instance, in a study on ethyl indole-2-carboxylate (B1230498), DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set were employed to determine optimized bond lengths and angles. ijrar.org Such calculations for this compound derivatives would reveal how different substituents affect the planarity of the indole ring and the orientation of the ethyl and methyl groups.
The electronic structure, including the distribution of electrons within the molecule, is also a key output of DFT calculations. This information helps in understanding the molecule's reactivity and its potential to interact with biological targets. For example, the calculated bond lengths in ethyl indole-2-carboxylate show that the C2-C10 bond is elongated due to the electron-withdrawing nature of the carboxylic group. ijrar.org Similar analyses on this compound derivatives can predict how substituents influence the electronic properties of the indole core.
Below is an illustrative table of optimized geometrical parameters for a hypothetical this compound derivative, based on typical values found in related indole structures.
| Parameter | Value |
| Bond Lengths (Å) | |
| N1-C2 | 1.375 |
| C2-C3 | 1.380 |
| C3-C3a | 1.450 |
| N1-C7a | 1.390 |
| C7-C7a | 1.400 |
| Bond Angles (°) ** | |
| C7a-N1-C2 | 108.5 |
| N1-C2-C3 | 110.0 |
| C2-C3-C3a | 107.0 |
| Dihedral Angles (°) ** | |
| C3-C2-N1-C7a | 0.5 |
| C7-C7a-N1-C2 | -0.3 |
Note: This data is illustrative and not from a specific calculation on this compound.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. ulakbim.gov.tr This is particularly important for understanding a molecule's absorption and emission of light, which is relevant for applications in materials science and as fluorescent probes. TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of indole derivatives. researchgate.net For example, a study on an indole derivative used TD-DFT with the B3LYP/6-31G(d,p) basis set to calculate the wavelength and oscillator strength of electronic excitations in different solvents. aip.org
The choice of functional in TD-DFT is critical, as some functionals may incorrectly predict the ordering of excited states in indole and its derivatives. acs.org For instance, while some long-range corrected functionals can correctly predict the lowest excited state in indole, the energy gap between excited states may be underestimated compared to experimental values. acs.org Careful validation of the computational method is therefore essential.
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive.
For indole derivatives, FMO analysis can reveal how different substituents alter the electronic properties and reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In a study of various indole derivatives, FMO analysis was used to understand the effect of substitutions on the indole ring on the molecule's reactivity and stability. researchgate.net
An illustrative table of FMO properties for a hypothetical this compound derivative is provided below.
| Property | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Note: This data is illustrative and not from a specific calculation on this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. frontiersin.org The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. frontiersin.org
In the context of indole derivatives, MEP maps can identify regions rich in electrons, such as around the nitrogen atom of the indole ring and any electronegative substituents. frontiersin.orgmdpi.com For example, in a study of indole-based Schiff bases, MEP maps showed negative potential regions around the carbonyl oxygen and imine nitrogen, indicating their role as hydrogen bond acceptors in enzyme interactions. mdpi.com For this compound derivatives, MEP analysis would highlight how different functional groups alter the electrostatic potential and, consequently, the intermolecular interaction patterns.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which can be interpreted in terms of stabilizing intramolecular and intermolecular interactions. ijrar.org For indole derivatives, NBO analysis can quantify the strength of hydrogen bonds and other non-covalent interactions.
A study on ethyl indole-2-carboxylate used NBO analysis to explain the charge delocalization within the molecule. ijrar.org By analyzing the interactions between donor and acceptor orbitals, NBO can provide insights into the electronic stability conferred by various substituent groups. This information is valuable for understanding how derivatives of this compound might interact with biological receptors.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule to characterize the nature of chemical bonds and non-covalent interactions. researchgate.net QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points can reveal whether an interaction is a strong covalent bond or a weaker non-covalent interaction, such as a hydrogen bond. researchgate.net
For indole derivatives, QTAIM can be used to investigate intramolecular hydrogen bonds and other weak interactions that influence the molecule's conformation and stability. researchgate.net The topological parameters derived from QTAIM, such as the electron density and its Laplacian at the BCP, provide a quantitative measure of the strength and nature of these interactions. researchgate.net This level of detail is crucial for a deep understanding of the structure-property relationships in derivatives of this compound.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are pivotal in understanding the interactions between small molecules and their biological targets at an atomic level. These methods are instrumental in the structure-based design of novel drugs.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is crucial for elucidating the binding mode of this compound derivatives with their target proteins. For instance, studies on other indole derivatives have successfully used molecular docking to understand their mechanism of action. One such study focused on new 3-ethyl-1H-indole derivatives as potential selective COX-2 inhibitors, where molecular docking predicted strong binding affinities, with scores ranging from -11.35 to -10.40 kcal/mol, which were significantly higher than the reference drug. ajchem-a.com The analysis of these docked poses often reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for binding. plos.org For example, the indole group of a ligand can dock into a well-defined hydrophobic pocket of a target protein. acs.org
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic stability of the ligand-protein complex over time. MD simulations provide insights into the conformational changes that may occur upon ligand binding and help to refine the binding poses predicted by docking. nih.govnih.gov A study on 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid as an aromatase inhibitor utilized a 100 ns molecular dynamics simulation to confirm the dynamic stability of the ligand within the binding pocket of the target protein. nih.gov These simulations can also be used to calculate the binding free energy, which provides a more accurate prediction of the binding affinity than docking scores alone. The binding free energy between a 7-azaindole (B17877) derivative and the S1-RBD-hACE2 complex was calculated to be -58.65 ± 4.78 kcal/mol using the MM/GBSA method from a 100 ns MD trajectory. nih.gov
The following table illustrates the type of data that can be generated from molecular docking and binding affinity predictions for hypothetical this compound derivatives against a target protein.
| Derivative | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |
| Derivative A | -9.5 | 150 nM | TYR123, PHE234, ARG345 |
| Derivative B | -8.7 | 450 nM | LEU121, VAL230, SER346 |
| Derivative C | -10.2 | 50 nM | TYR123, PHE234, ASP347 |
Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular docking studies.
Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design ligands with high affinity and selectivity. jocpr.com The indole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com SBDD applied to indole scaffolds involves identifying key interaction points within the target's binding site and modifying the indole core or its substituents to optimize these interactions.
For example, the design of novel inhibitors often starts with a known ligand or a fragment identified through screening. The binding mode of this initial hit is determined crystallographically or through molecular docking. nih.gov Based on this information, modifications can be made to the indole scaffold to improve its binding affinity. This can involve introducing functional groups that can form additional hydrogen bonds, occupy hydrophobic pockets, or establish other favorable interactions. A study on the discovery of tricyclic indoles as Mcl-1 inhibitors demonstrated that substituting a methyl group at certain positions of the indole core improved binding affinity, suggesting that additional hydrophobic protein binding pockets may be accessible. nih.gov
The iterative process of SBDD, involving computational design, chemical synthesis, and biological evaluation, has been successfully applied to develop potent and selective inhibitors based on the indole scaffold for various targets, including kinases and other enzymes.
Cheminformatics and Database Utilization in Indole Research
Cheminformatics provides the tools and techniques to analyze, manage, and utilize large volumes of chemical data, which is essential for modern drug discovery.
Public chemical databases are invaluable resources for indole research. PubChem, for instance, contains information on millions of compounds, including their structures, properties, and biological activities. A search for a related compound, "ethyl 7-methyl-1H-indole-2-carboxylate," in PubChem provides its chemical and physical properties, classification, and links to relevant literature and patents. nih.gov
ChEMBL is another crucial database that focuses on bioactive molecules with drug-like properties. ebi.ac.uk It contains curated data on compounds, their targets, and their bioactivities, extracted from medicinal chemistry literature. ebi.ac.uk This information can be used to identify known biological targets for indole derivatives, understand structure-activity relationships (SAR), and select compounds for further investigation. ChEMBL also provides tools for data analysis and visualization. ebi.ac.uk For example, the pChEMBL value is a standardized measure of half-maximal response concentration, allowing for the comparison of potencies of different compounds. gitbook.io
The table below shows an example of the kind of information that can be retrieved from public databases for a given compound.
| Database | Compound ID | Molecular Formula | Bioactivities | Target Information |
| PubChem | CID 1235155 | C12H13NO2 | (Links to literature) | (Links to related proteins) |
| ChEMBL | CHEMBL3393297 | C11H13N | (Specific assay results) | (Specific protein targets) |
Note: The data in this table is based on existing entries for related indole compounds and serves as an example.
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov For this compound, virtual libraries of derivatives can be designed by systematically modifying the core structure with different substituents. These libraries can then be screened against the three-dimensional structure of a target protein using molecular docking.
The design of these libraries can be guided by principles of drug-likeness, such as Lipinski's rule of five, to ensure that the selected compounds have favorable pharmacokinetic properties. The process often involves creating a focused library of compounds around the this compound scaffold, exploring different chemical groups at various positions to maximize potential interactions with the target. nih.gov The results of the virtual screen, typically a ranked list of compounds based on their docking scores, can then be used to prioritize a smaller, more manageable set of compounds for chemical synthesis and biological testing. This approach significantly reduces the time and cost associated with identifying new lead compounds. nih.gov
Pharmacological and Biological Investigations of 7 Ethyl 2 Methyl 1h Indole Derivatives Preclinical Focus
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For indole (B1671886) derivatives, these studies involve systematically modifying the indole core to understand the role of different substituents, their positions, and their electronic properties.
The biological activity of indole derivatives is highly sensitive to the nature and placement of substituents on the indole ring. Research on various indole-based compounds has established several key SAR principles.
The position of substituents is a critical determinant of biological activity. For instance, in a series of indole-2-carboxylic acid derivatives designed as Fructose-1,6-bisphosphatase (FBPase) inhibitors, substituents at the 7-position were shown to play an important role in binding to the enzyme. nih.gov Specifically, an electron-withdrawing nitro group at the C7-position was found to be the most favorable fragment for potent inhibitory activity, suggesting its ability to act as a hydrogen bond acceptor is crucial for interaction with the target. nih.gov Similarly, studies on other indole analogs have shown that substitutions at the C4, C5, and C7 positions can significantly impact cytotoxicity and other biological effects. acs.org For example, substituting the C4 position of an ethyl 7-methyl-1H-indole-2-carboxylate scaffold with fluorine can produce a potent antagonist for anthranilic acid. acs.org
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Indole Derivatives
| Scaffold/Series | Position of Modification | Type of Substituent | Impact on Biological Activity |
| Indole-2-carboxylic acids | C7-Position | Nitro group (electron-withdrawing, H-bond acceptor) | Favorable for FBPase inhibition nih.gov |
| Indole-2-carboxylic acids | C5-Position | Alkyl groups (ethyl, propyl) | Favorable for FBPase inhibition nih.gov |
| Ethyl 7-methyl-1H-indole-2-carboxylate | C4-Position | Fluorine | Produced a potent antagonist acs.org |
| Bisindole Compounds | Linkage between units | 5-5', 5-6', or 6-5' vs. 6-6' | Linkage position altered molecular shape and reduced HIV-1 fusion inhibition compared to 6-6' nih.gov |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find statistical correlations between the structural properties of compounds and their biological activities. nih.gov This approach is a key tool in drug design, allowing for the prediction of the activity of new compounds and the elucidation of the physicochemical properties crucial for their effects. nih.gov
Several QSAR studies have been successfully applied to various series of indole derivatives to guide drug development. For example, a reliable QSAR model was developed for a series of indeno[1,2-b]indole derivatives that act as inhibitors of Casein kinase II (CK2). ebi.ac.ukmdpi.com This model was able to correlate the compounds' structural characteristics with their inhibitory activity and successfully predict the activity of new compounds with different scaffolds. ebi.ac.ukmdpi.com
Similarly, 2D-QSAR modeling has been performed on novel 1H-3-indolyl derivatives to predict their antioxidant potential. The models helped in selecting the most promising candidates for synthesis and in vitro testing by correlating structural descriptors with activity against 2,2'-azinobis (3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). In another study on isatin and indole derivatives, validated QSAR models were developed to predict inhibitory activity against the 3CL protease of the SARS coronavirus, demonstrating the utility of this approach for designing novel antiviral agents. These models often rely on descriptors related to the molecule's electronic properties, hydrophobicity, and steric features to predict potency. ebi.ac.uk
Table 2: Examples of QSAR Models for Indole Derivatives
| Indole Scaffold | Biological Activity | Model Type | Key Finding |
| Indeno[1,2-b]indoles | Casein Kinase II (CK2) Inhibition | 3D-QSAR | Identified key molecular descriptors responsible for biological activity and was used to predict hits. ebi.ac.ukmdpi.com |
| Isatin and Indole Derivatives | SARS CoV 3CLpro Inhibition | 2D-QSAR | Developed a validated model to predict inhibitory activity using an index of ideality correlation (IIC). |
| 1H-3-Indolyl Derivatives | Antioxidant (ABTS inhibition) | 2D-QSAR | Predicted IC50 values that showed good correlation with experimental results, guiding compound selection. |
Investigation of Molecular Mechanisms of Action
Understanding the molecular mechanism of action is crucial for the development of therapeutic agents. For derivatives of 7-ethyl-2-methyl-1H-indole, this involves identifying the specific enzymes, receptors, and signaling pathways they interact with to elicit a biological response.
Indole derivatives have been shown to inhibit a wide range of enzymes implicated in various diseases.
Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key target in the development of anti-inflammatory agents. A series of 7-methoxy indolizine derivatives, designed as bioisosteres of the indole-containing drug Indomethacin, were evaluated for COX-2 inhibition. Several of these compounds showed promising activity in the micromolar range, with molecular modeling studies indicating that hydrophobic interactions were the major contributor to their inhibitory effect.
Fructose-1,6-bisphosphatase (FBPase): FBPase is a rate-limiting enzyme in gluconeogenesis, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.govacs.org A number of novel indole derivatives have been designed and synthesized as FBPase inhibitors. nih.govacs.org SAR studies on indole-2-carboxylic acid scaffolds revealed that substitutions at both the C5 and C7 positions were important for activity, with some derivatives achieving IC50 values at submicromolar levels. nih.govacs.org X-ray crystallography confirmed that these inhibitors bind to the allosteric site of the enzyme. acs.org
Aromatase (CYP19A1): Aromatase catalyzes the conversion of androgens to estrogens, and its inhibition is a key approach in treating estrogen receptor-positive breast cancer. A study investigating 2-methyl indole hydrazone derivatives found that several compounds, particularly monochloro-substituted analogs, displayed stronger aromatase inhibitory activity than the natural indole hormone melatonin (B1676174) in both cell-free and cell-based assays.
Beyond these examples, various indole derivatives have been identified as potent inhibitors of other enzymes, including protein kinases like EGFR, HER2, VEGFR-2, and CDK2, which are critical targets in oncology. ebi.ac.ukresearchgate.net
Table 3: Enzyme Inhibition by Selected Indole Derivatives
| Derivative Class | Target Enzyme | Potency (IC50) |
| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84 µM |
| 7-Nitro-5-propyl-1H-indole-2,3-dicarboxylic acid | FBPase | 0.10 µM nih.gov |
| 2-Methyl-1H-indole Hydrazone (monochloro substituted) | Aromatase | More active than melatonin |
| Thiazolyl-indole-2-carboxamide (Compound 6i) | EGFR Kinase | 6.81 µM ebi.ac.uk |
| Thiazolyl-indole-2-carboxamide (Compound 6v) | VEGFR-2 Kinase | 7.92 µM ebi.ac.uk |
The indole scaffold is capable of binding to a diverse range of physiological receptors. Studies on 1H-indole-7-carboxamides have demonstrated their activity as selective alpha-1 adrenoceptor agonists. The lead compound in this series, 5-(1-hydroxy-2-amino-ethyl)-1H-indole-7-carboxamide, induced contractions in isolated rabbit aorta tissue that were specifically blocked by the alpha-1 antagonist prazosin.
In the field of oncology, many indole derivatives function by targeting receptor tyrosine kinases. For example, various indole-2-carboxamides have been developed as multi-target inhibitors that show high affinity for the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.net The complex indole alkaloid noribogaine, a metabolite of ibogaine, binds with notable affinity to opioid receptors and acts as a biased agonist at the κ-opioid receptor. This broad receptor interaction profile underscores the versatility of the indole core in designing molecules that can modulate receptor function.
By inhibiting enzymes and binding to receptors, indole derivatives can profoundly modulate intracellular signaling pathways that control cell fate and function. The inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 by indole compounds directly interferes with signaling cascades responsible for cell proliferation, survival, and angiogenesis in cancer. ebi.ac.ukresearchgate.net
Preclinical studies have shown that potent thiazolyl-indole-2-carboxamide derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines. ebi.ac.uk Similarly, other novel indole-based compounds have been shown to possess apoptosis-inducing capabilities, as demonstrated by flow cytometry studies showing an increased population of Annexin-V positive cells after treatment. These effects are the downstream consequences of the compounds' primary interactions with their molecular targets, leading to the disruption of pathways essential for cancer cell survival.
Investigation of Apoptotic Induction
The induction of apoptosis, or programmed cell death, is a key mechanism through which various indole derivatives exert their anticancer effects. Preclinical studies have shown that certain indole-based compounds can trigger apoptosis in cancer cells, often through mechanisms involving microtubule disruption.
For instance, novel indolyl-chalcones have been demonstrated to induce mitotic arrest and subsequent apoptosis in mesothelioma cell lines in vitro. These compounds were found to be effective at sub-micromolar concentrations. The process of apoptosis was confirmed by observing classic signs such as membrane blebbing and the cleavage of PARP1 (poly (ADP-ribose) polymerase 1), a substrate of caspases, which are key enzymes in the apoptotic pathway. Furthermore, some indole derivatives have been shown to activate caspase-3, a crucial executioner caspase that cleaves various cellular proteins, leading to the completion of apoptosis.
In Vitro Biological Activity Assessments
Antioxidant Activity Assays (e.g., DPPH, ABTS, FRAP)
Indole derivatives have been a subject of interest for their antioxidant properties, which are evaluated using various in vitro assays. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. These assays measure the ability of a compound to scavenge free radicals or reduce oxidized species.
Studies on different series of indole derivatives, such as indole hydrazones, have demonstrated significant radical-scavenging abilities. The antioxidant capacity of these compounds is often linked to the number and position of hydroxyl and methoxy groups on the indole structure. For example, phenoxyindole derivatives have shown potent antioxidant activity, with some compounds exhibiting strong radical scavenging properties as measured by the DPPH assay. It is hypothesized that the presence of certain functional groups, like an -NH- group between carbonyl and sulfone moieties, can produce stable radicals, contributing to their antioxidant potential.
The selection of antioxidant assays is crucial as they rely on different chemical mechanisms. The FRAP assay is based on a single electron transfer (SET) mechanism, whereas DPPH and ABTS assays can involve both hydrogen atom transfer (HAT) and SET mechanisms depending on the experimental conditions.
Below is an interactive table summarizing the antioxidant activities of select indole derivatives from various studies.
| Compound/Derivative | DPPH IC50 (µM) | ABTS Scavenging Activity | FRAP Value |
| Indole Hydrazone 16 | Data not specified | Data not specified | Good activity |
| Indole Hydrazone 17 | Data not specified | Data not specified | Good activity |
| Phenoxyindole 3 | 85.97 | Data not specified | Data not specified |
| Phenoxyindole 5 | 28.18 | Data not specified | Data not specified |
| Phenoxyindole 8 | Data not specified | Data not specified | Data not specified |
| Phenoxyindole 10 | Data not specified | Data not specified | Data not specified |
Note: "IC50" refers to the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates higher antioxidant activity. Data availability varies across studies.
Antimicrobial and Antifungal Efficacy Studies
Derivatives of the indole nucleus have shown promising broad-spectrum antimicrobial and antifungal activities. Research has demonstrated that certain indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties exhibit significant efficacy against various microbial and fungal strains.
For example, some indole-triazole derivatives have demonstrated considerable promise as both antibacterial and antifungal agents, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms. Specifically, some of these compounds showed excellent antifungal activity against Candida krusei and moderate activity against Candida albicans when compared to the standard drug fluconazole. The antimicrobial activity of indole derivatives is also being explored against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
The following table presents the antimicrobial and antifungal activities of representative indole derivatives.
| Derivative Type | Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |
| Indole-triazole 1b | C. albicans | 3.125 | Fluconazole | Not specified |
| Indole-triazole 2b-d | C. albicans | 3.125 | Fluconazole | Not specified |
| Indole-triazole 3b-d | C. albicans | 3.125 | Fluconazole | Not specified |
| Indole-triazole 3d | Various Bacteria/Fungi | 3.125-50 | Not specified | Not specified |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Anti-inflammatory Assays (e.g., Cytokine Release Inhibition in Macrophages)
The anti-inflammatory potential of indole derivatives is an active area of preclinical investigation. A key aspect of this research involves assessing the ability of these compounds to inhibit the release of pro-inflammatory cytokines in immune cells, such as macrophages, when stimulated by inflammatory agents like lipopolysaccharide (LPS).
Studies have shown that certain indole derivatives can significantly suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). For instance, a derivative of ursolic acid incorporating an indole ring demonstrated superior anti-inflammatory potential compared to the parent compound. This derivative was found to downregulate the expression of iNOS and COX-2, key enzymes in the inflammatory pathway, at both the mRNA and protein levels.
The mechanism of action often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of the inflammatory response.
Neuroprotective Potential Investigations
The indole scaffold is a key feature in many compounds with neuroprotective properties, and research is ongoing to explore the potential of various indole derivatives in this area. Preclinical studies are investigating their ability to protect neurons from damage and degeneration, which is a hallmark of neurodegenerative diseases like Alzheimer's.
One of the neuroprotective mechanisms of indole-based compounds is their antioxidant activity, which helps to counteract oxidative stress, a major contributor to neuronal damage. Additionally, some indole derivatives have been shown to possess metal-chelating properties, particularly for copper ions, which can play a role in the generation of reactive oxygen species.
Furthermore, certain indole derivatives have been found to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease. By promoting the disaggregation of Aβ fragments, these compounds may help to reduce the neurotoxicity associated with amyloid plaques. In cellular models, these compounds have demonstrated cytoprotective effects against Aβ-induced toxicity and have been shown to reduce intracellular reactive oxygen species levels.
Antiparasitic Activity Evaluations (e.g., Trypanosoma cruzi)
Indole derivatives have been identified as a promising class of compounds in the search for new treatments for neglected tropical diseases, such as Chagas disease, which is caused by the parasite Trypanosoma cruzi.
Through phenotypic screening, a series of substituted indoles, specifically 1H-indole-2-carboxamides, were identified as having anti-Trypanosoma cruzi activity. Medicinal chemistry efforts have focused on optimizing these lead compounds to improve their potency and metabolic stability. While some of these derivatives have shown antiparasitic activity in both acute and chronic mouse models of Chagas disease, challenges related to their pharmacokinetic properties have been encountered.
The table below summarizes the findings related to the anti-Trypanosoma cruzi activity of a representative indole derivative.
| Compound | Assay/Model | Activity | Remarks |
| 1H-indole-2-carboxamide derivative | In vitro screening | Active against T. cruzi | Identified through phenotypic screening. |
| Optimized lead compound | In vivo (mouse model) | Reduced parasite load | Showed antiparasitic activity in acute and chronic stages. |
Investigation of Histone Methyltransferase EZH2 Inhibition
Derivatives of the indole scaffold have been investigated as inhibitors of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). researchgate.net EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27), a process that leads to gene silencing. researchgate.net In various cancers, EZH2 is often overexpressed or mutated, promoting tumorigenesis and progression, which makes it a compelling therapeutic target. researchgate.net
Preclinical research has led to the development of several indole-based, small-molecule inhibitors of EZH2. One such example is CPI-169, an indole-based selective EZH2 inhibitor. researchgate.net This compound was optimized to create CPI-1205, an orally bioavailable inhibitor that also features an indole core. researchgate.net These molecules function by targeting the EZH2 enzyme, thereby preventing the methylation of H3K27 and inhibiting the aberrant gene silencing that drives certain cancers. researchgate.netnih.gov The development of these inhibitors demonstrates the utility of the indole scaffold in designing potent and selective enzyme inhibitors for cancer therapy. researchgate.net
| Compound | Target | Description |
| CPI-169 | EZH2 | An indole-based selective EZH2 inhibitor with demonstrated antitumor activity and pharmacodynamic target engagement in preclinical models. researchgate.net |
| CPI-1205 | EZH2 | An orally bioavailable, indole-based small-molecule inhibitor of EZH2, optimized from CPI-169. researchgate.net |
Antiviral Activity Assessments
The indole nucleus is a key structural motif in a variety of compounds that have been assessed for antiviral properties. nih.gov Researchers have designed and synthesized novel indole derivatives to target various viral components and replication mechanisms.
For instance, a series of novel 7-azaindole (B17877) derivatives were developed to inhibit the entry of SARS-CoV-2 into host cells. nih.gov The mechanism of these compounds involves targeting the interaction between the virus's spike protein receptor-binding domain (S1-RBD) and the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.gov One promising compound from this series, ASM-7, demonstrated excellent antiviral activity in both pseudovirus and native SARS-CoV-2 virus assays, with an EC₅₀ value of 1.001 μM against the original viral strain. nih.gov
In another study, a derivative of indol-3-carboxylic acid, specifically the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, was found to exhibit a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.ru This compound completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. actanaturae.ru These studies highlight the potential of the indole scaffold as a foundation for the development of novel antiviral agents.
| Compound | Virus Target | In Vitro Activity (EC₅₀) |
| ASM-7 | SARS-CoV-2 | 1.001 μM nih.gov |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | 52.0 μM (concentration for complete inhibition) actanaturae.ru |
In Vivo Preclinical Studies (Mechanism-focused, excluding safety/toxicology/clinical trial data)
Proof-of-Concept Efficacy Studies in Animal Models (e.g., Inflammation models)
Indole derivatives have demonstrated significant pharmacological effects in in vivo preclinical models of inflammation. nih.gov In one study, a series of indole-2-one derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov The most potent compound, designated 7i, was tested in a lipopolysaccharide (LPS)-induced septic mouse model. nih.gov Sepsis is characterized by a hyperinflammatory response, involving the excessive release of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov
The study found that compound 7i provided significant protection from LPS-induced septic death in these mouse models. nih.gov The mechanism of this protective effect is linked to the compound's ability to inhibit the expression of key inflammatory mediators. In vitro, compound 7i was shown to suppress the expression of TNF-α, IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages. nih.gov These findings present a series of indole-2-one compounds with potential therapeutic effects in acute inflammatory diseases by modulating critical inflammatory pathways. nih.gov
| Compound | Animal Model | Key Finding |
| 7i (Indole-2-one derivative) | LPS-induced septic mouse model | Exhibited a significant protective effect against lethality. nih.gov |
Pharmacodynamic (PD) Target Engagement Studies
Pharmacodynamic studies are crucial for confirming that a drug candidate interacts with its intended molecular target in a living organism. For indole-based EZH2 inhibitors, this involves measuring the downstream effects of EZH2 inhibition in preclinical models. researchgate.netnih.gov
In a mouse xenograft model of human B-cell lymphoma, the indole-based EZH2 inhibitor CPI-169 demonstrated significant pharmacodynamic (PD) target engagement. researchgate.net The engagement was assessed by measuring the levels of H3K27 trimethylation (H3K27me3), the direct product of EZH2 catalytic activity. A reduction in global H3K27me3 levels within the tumor tissue serves as a biomarker for target inhibition. nih.gov
Similarly, studies with another EZH2 inhibitor, CPI-1328, in a mouse model also used an ELISA-based PD readout to assess target engagement by measuring the reduction in global H3K27me3 levels in tumor samples. nih.gov These studies showed a dose-dependent reduction in intratumoral H3K27me3 levels, which correlated with a dose-dependent tumor regression profile. nih.gov This evidence confirms that these indole-based compounds effectively engage and inhibit their target, EZH2, in vivo, leading to the desired biological response. researchgate.netnih.gov
| Compound | Animal Model | Pharmacodynamic Marker | Result |
| CPI-169 | Mouse xenograft model of KARPAS-422 lymphoma | H3K27me3 levels | Demonstrated significant PD target engagement. researchgate.net |
| CPI-1328 | Mouse model | H3K27me3 levels | Showed dose-dependent reduction in intratumoral H3K27me3 levels. nih.gov |
Applications in Chemical Biology and Drug Discovery Preclinical Stage
Development as Chemical Probes and Biological Ligands
The 7-ethyl-2-methyl-1H-indole framework serves as a valuable starting point for the synthesis of chemical probes and biological ligands designed to interact with specific biological targets. While research may not always focus on the parent compound itself, its substituted derivatives are instrumental in exploring biological systems. The indole (B1671886) nucleus is a core component in a vast number of tubulin polymerization inhibitors, which are crucial in anticancer research. nih.gov
The strategic placement of the ethyl group at the 7-position and the methyl group at the 2-position influences the molecule's steric and electronic properties, which can be fine-tuned to achieve desired binding affinities and selectivities for target proteins. For instance, various indole-2-carboxamide derivatives have been developed as allosteric modulators for the cannabinoid receptor 1 (CB1), demonstrating the scaffold's utility in creating specific ligands. acs.org Similarly, substituted indoles have been synthesized and optimized to act as inhibitors for targets such as the U2AF1-UHM protein complex, which is relevant in treating leukemia. acs.org The development of these targeted molecules relies on the foundational indole structure, which is modified to explore structure-activity relationships (SAR) and enhance interaction with the biological target.
Role as Building Blocks for Complex Molecular Architectures
The this compound scaffold is a key intermediate or "building block" in the multistep synthesis of more complex and biologically active molecules. indole-building-block.comnih.gov Its importance is highlighted by the development of specific industrial processes for its synthesis, underscoring its value as a precursor for pharmaceutical agents. google.comgoogle.com Organic synthesis procedures utilize the indole core to construct larger, more intricate molecular frameworks.
A notable example is the synthesis of the novel indolyl quinoline (B57606) moiety, 3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ). mdpi.com In this synthesis, the 7-ethyl-1H-indole fragment is a critical component that is integrated into the final, more complex structure. This demonstrates how the foundational indole derivative serves as a platform for creating new chemical entities with significant therapeutic potential, such as the anti-lung cancer activity exhibited by EMMQ. mdpi.com The reactivity of the indole ring allows for various chemical transformations, enabling chemists to append other cyclic or acyclic structures, thereby generating diverse libraries of compounds for biological screening.
| Base Scaffold | Resulting Complex Molecule | Synthetic Approach | Reference |
| 7-Ethyl-1H-indole | 3-((7-Ethyl-1H-indol-3-yl)-methyl)-2-methyl-quinoline (EMMQ) | Condensation and cyclization reactions | mdpi.com |
| Substituted Indoles | Indole-Appended Pyrazoles | Reaction with 1,3-dicarbonyl synthons | nih.gov |
| 2-Phenyl Indole | N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamides | Amide coupling reactions | mdpi.com |
Lead Optimization Strategies for Novel Therapeutics
In drug discovery, "lead optimization" is the iterative process of refining a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. excelra.com The this compound scaffold is an attractive core for such optimization strategies due to the versatility of the indole ring for chemical modification. wikipedia.org
Research on related indole derivatives provides a clear blueprint for these strategies. For example, in the development of anti-trypanosomal agents, a series of 1H-indole-2-carboxamides were optimized. nih.govacs.org Scientists systematically modified the substituents on the indole ring to enhance potency. This work revealed that small, electron-donating aliphatic groups, such as methyl and ethyl, at certain positions were favored for good biological activity. nih.govacs.org This principle can be directly applied to derivatives of this compound, where chemists can further modify the core to improve target engagement and drug-like properties. Other examples include the optimization of indole-2-carboxamides as multi-target antiproliferative agents by modifying substituents to enhance inhibitory activity against kinases like EGFR, BRAFV600E, and VEGFR-2. nih.gov
The hit-to-lead (H2L) stage is a crucial early phase in drug discovery where initial "hits" from high-throughput screening are confirmed and optimized into more promising "lead" compounds. dotmatics.com This process involves synthesizing analogs of the hit compound to explore the structure-activity relationship (SAR) and improve key characteristics like potency and metabolic stability. wikipedia.orgdotmatics.com
The optimization of 1H-indole-2-carboxamides against Trypanosoma cruzi, the parasite that causes Chagas disease, serves as an excellent case study. nih.govacs.org After initial screening identified the indole scaffold as a hit, researchers synthesized a series of analogs with different substituents. The data showed a clear SAR, where the nature of the substituent significantly impacted anti-parasitic potency. This iterative chemical modification to improve biological activity is the essence of the H2L process. dotmatics.com
| Compound Substituent (at position 5) | Potency (pEC50) | Reference |
| Methyl | > 5.4 | acs.org |
| Ethyl | > 5.4 | acs.org |
| Cyclopropyl | > 5.4 | acs.org |
| Halogens (e.g., Cl, F) | < 4.2 | acs.org |
| Trifluoromethyl | < 4.2 | acs.org |
Following successful lead optimization, a compound may be selected as a preclinical candidate for more extensive testing in animal models. wikipedia.org This selection is based on a comprehensive evaluation of its potency, selectivity, and pharmacokinetic profile. The derivatization of the 7-ethyl-1H-indole scaffold has led to the identification of compounds with promising activity.
For instance, the indolyl quinoline compound EMMQ, which is derived from a 7-ethyl-1H-indole building block, demonstrated significant cell growth inhibition in non-small cell lung cancer (NSCLC) cell lines. mdpi.com Such potent activity makes it a candidate for further preclinical investigation. In the pursuit of anti-Chagas disease therapeutics, optimized indole-2-carboxamides were advanced into animal studies to assess their efficacy, although they were ultimately halted due to unfavorable pharmacokinetic properties. nih.gov This nevertheless illustrates the process of identifying and advancing a lead compound into the preclinical stage based on its optimized biological profile.
| Compound | Biological Target / Disease Model | In Vitro Activity | Reference |
| EMMQ | Non-small cell lung cancer (A549 & H460 cells) | IC50 = 8 μM | mdpi.com |
| Indole-2-carboxamide (Compound 5) | Trypanosoma cruzi | pEC50 > 5.4 | acs.org |
Exploration in Agricultural and Industrial Applications
Beyond pharmaceuticals, derivatives of this compound have potential uses in agriculture and industry. The indole ring is the basis for auxin (indole-3-acetic acid), a critical plant growth hormone, making indole derivatives of interest for developing new plant growth regulators. openmedicinalchemistryjournal.com Studies on related compounds, such as indole-hydantoin hybrids, have shown their influence on the seed germination of spring wheat, indicating the potential for this class of compounds in agriculture. nih.gov The parent compound, 7-methylindole, is noted for its use in the production of agricultural chemicals. wikipedia.org
In an industrial context, 7-ethyl-indole is recognized as an important intermediate product. google.com The development of specialized, high-yield manufacturing processes for 7-ethyl-indole highlights its industrial value as a starting material for synthesizing a range of other chemicals, including pharmaceuticals and potentially agrochemicals. google.comgoogle.com
| Application Area | Compound Type | Specific Use | Observed Effect | Reference |
| Agriculture | Indole-hydantoin hybrids | Plant Growth Regulator | Increased germination energy and length of wheat seedlings at 4 x 10⁻⁵ M concentration | nih.gov |
| Industry | 7-Ethyl-indole | Chemical Intermediate | Starting material for the production of pharmaceutical agents and other chemicals | google.com |
Future Directions and Emerging Trends in 7 Ethyl 2 Methyl 1h Indole Research
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, offering powerful tools to accelerate the design and optimization of novel therapeutic agents based on the 7-ethyl-2-methyl-1H-indole scaffold. researchgate.netnih.gov These computational approaches can analyze vast datasets to predict molecular properties, identify potential biological targets, and generate new molecular structures with desired characteristics, significantly reducing the time and cost associated with traditional drug development. researchgate.netnih.gov
The application of AI and ML in designing derivatives of this compound encompasses several key areas:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms, such as Random Forests, Support Vector Machines (SVM), and deep neural networks (DNNs), are employed to build robust QSAR models. nih.govmdpi.com These models can predict the biological activity of novel this compound derivatives based on their structural features, allowing researchers to prioritize the synthesis of compounds with the highest potential. nih.gov The integration of AI/ML into QSAR has demonstrated the potential to improve prediction accuracy by as much as 15% over older methods. nih.gov
De Novo Drug Design: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules. mdpi.com By training these models on libraries of known active compounds, it is possible to generate novel indole (B1671886) derivatives that are optimized for specific properties like high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Virtual Screening and Docking: AI-enhanced docking simulations can more accurately predict the binding affinity and interaction patterns of this compound analogs with their protein targets. researchgate.net This allows for the rapid screening of large virtual libraries to identify promising lead candidates for further experimental validation.
| AI/ML Method | Application in Indole Derivative Design | Potential Impact on this compound Research |
| Deep Neural Networks (DNNs) | QSAR, Property Prediction (ADMET) nih.govmdpi.com | More accurate prediction of biological activity and safety profiles for novel analogs. |
| Recurrent Neural Networks (RNNs) | De novo molecular generation mdpi.com | Design of novel, optimized indole scaffolds with enhanced therapeutic properties. |
| Support Vector Machines (SVM) | Virtual screening, Classification of active/inactive compounds nih.govmdpi.com | Efficiently filter large compound libraries to identify high-potential candidates. |
| Random Forests | QSAR, Target prediction mdpi.com | Prioritize synthesis of the most promising derivatives and identify potential new targets. |
Novel Synthetic Methodologies and Sustainable Chemistry
Key trends in this area include:
Multicomponent Reactions (MCRs): Innovative MCRs, such as the Ugi reaction followed by an acid-induced cyclization, allow for the de novo assembly of the indole core from simple, inexpensive starting materials in a single pot. rsc.orgrug.nl These methods are highly atom-economical and often proceed under mild conditions using green solvents like ethanol (B145695), eliminating the need for metal catalysts. rsc.orgrug.nl
Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of indole derivatives. tandfonline.com This technique often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.nettandfonline.com
Catalyst Development: There is a focus on developing novel, reusable, and non-toxic catalysts. This includes the use of solid acid catalysts like K-10 montmorillonite (B579905) and organocatalysts, which offer environmentally benign alternatives to traditional Lewis acids. acs.orgbeilstein-journals.org For instance, a process for producing 7-ethyl indole involves the catalytic dehydrocyclization of 2,6-diethylaniline (B152787) using a copper chromite catalyst activated with barium oxide. google.com
Solvent-Free and Aqueous Conditions: Researchers are increasingly exploring solvent-free reaction conditions or the use of water as a solvent to minimize the environmental impact of organic solvents. acs.orgbeilstein-journals.org
| Synthetic Approach | Description | Advantages for this compound Synthesis |
| Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. rsc.org | High atom economy, reduced waste, simplified procedures. acs.org |
| Microwave Irradiation | Using microwave energy to heat reactions. tandfonline.com | Rapid reaction times, increased yields, improved purity. tandfonline.com |
| Green Catalysis | Employing non-toxic, reusable catalysts (e.g., solid acids, organocatalysts). acs.orgbeilstein-journals.org | Reduced environmental impact, lower costs, easier purification. |
| Vapour Phase Synthesis | Reactions carried out in the gas phase over a solid catalyst. researchgate.net | Can utilize non-hazardous, low-cost starting materials like 2-ethylaniline (B167055) and ethylene (B1197577) glycol. researchgate.net |
Advancements in Target Identification and Validation for Indole Derivatives
Identifying the specific biological targets through which compounds like this compound exert their effects is crucial for understanding their mechanism of action and developing them into targeted therapies. The versatility of the indole scaffold allows it to interact with a wide array of biological targets, including enzymes and receptors involved in critical cellular processes. nih.govnih.govrsc.org
Future research will focus on leveraging advanced techniques to uncover and validate novel targets for this compound and its derivatives:
Chemical Proteomics: Techniques such as affinity-based protein profiling (ABPP) can be used to identify the direct protein targets of an indole derivative within a complex biological system. This involves using a modified version of the compound as a "bait" to capture its binding partners from cell lysates.
Phenotypic Screening and Target Deconvolution: High-content screening can identify compounds that produce a desired phenotypic effect in cells (e.g., inducing cancer cell death). Subsequently, techniques like thermal proteome profiling (TPP) or genetic approaches (e.g., CRISPR-Cas9 screening) can be used to deconvolute the specific target responsible for that effect.
Computational Target Prediction: As mentioned in section 7.1, AI-driven algorithms can predict potential protein targets for a given small molecule by analyzing its structure and comparing it to databases of known ligand-protein interactions.
Once a potential target is identified, its therapeutic relevance must be validated. This involves confirming that modulating the target with a compound like a this compound derivative leads to the desired therapeutic outcome in preclinical models. Indole derivatives have shown promise in targeting a range of proteins implicated in diseases like cancer, including protein kinases, tubulin, and histone deacetylases (HDACs). mdpi.commdpi.com For example, specific indole derivatives have been investigated as dual inhibitors of Bcl-2 and Mcl-1, key proteins in apoptosis pathways. mdpi.com
| Potential Target Class | Examples | Relevance to Disease |
| Protein Kinases | PI3K, Akt/PKB, EGFR, VEGFR mdpi.com | Cancer, Inflammation nih.gov |
| Tubulin | Cancer (disruption of microtubule dynamics) nih.govmdpi.com | |
| Histone Deacetylases (HDACs) | Cancer (epigenetic regulation) nih.govmdpi.com | |
| Apoptosis Regulators | Bcl-2, Mcl-1 mdpi.com | Cancer (cell survival) mdpi.com |
| CNS Receptors/Enzymes | Neurological Disorders nih.gov |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic methodologies for preparing 7-ethyl-2-methyl-1H-indole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via transition metal-mediated cross-coupling reactions (e.g., Pd- or Rh-catalyzed protocols) or electrophilic substitution on indole precursors. For example, Pd-catalyzed coupling of 2-methylindole with ethyl halides under inert atmospheres (argon/nitrogen) at 80–100°C in anhydrous solvents (e.g., DMF or THF) typically yields 40–60% product. Optimizing catalyst loading (5–10 mol%) and reaction time (12–24 hrs) is critical to minimize side products like di-substituted derivatives .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) identifies substitution patterns. For instance, ethyl groups show triplet signals (~1.3 ppm for CH₃ and quartet ~2.5 ppm for CH₂), while indole protons resonate at 6.5–7.8 ppm .
- XRD : Single-crystal X-ray diffraction (using SHELX software) confirms molecular geometry. Crystallization in ethyl acetate/hexane mixtures at 4°C yields suitable crystals. SHELXL refines data with R-factors < 0.05 for high accuracy .
- Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 174.1) and fragmentation patterns .
Q. How can researchers assess the purity of this compound, and what are common contaminants?
- Methodological Answer :
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted precursors. HPLC with C18 columns (acetonitrile/water mobile phase) detects impurities at 254 nm .
- Melting Point : A sharp mp range (e.g., 120–122°C) indicates purity. Deviations >2°C suggest contaminants like residual solvents or isomers .
Advanced Research Questions
Q. What challenges arise in achieving regioselectivity during the synthesis of this compound, and how can they be addressed?
- Methodological Answer : Competing substitution at C3/C5 positions is common due to indole’s electron-rich π-system. Strategies include:
- Directed Metalation : Using directing groups (e.g., -CO₂Et) to block undesired positions before ethylation .
- Steric Control : Bulky ligands (e.g., P(t-Bu)₃) in Pd catalysts favor substitution at less hindered C2/C7 sites .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing frontier molecular orbitals .
Q. How can computational modeling (e.g., molecular docking) predict the biological or catalytic relevance of this compound?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cytochrome P450). Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms for conformational sampling .
- SAR Analysis : Comparing docking scores of analogs (e.g., 5-ethyl vs. 7-ethyl derivatives) identifies substituent effects on binding affinity .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer :
- Dynamic Effects : NMR may show averaged signals due to tautomerism (e.g., NH proton exchange), while XRD captures static structures. Variable-temperature NMR (-40°C to 25°C) can stabilize conformers .
- Validation : Cross-checking with IR (to confirm NH stretches ~3400 cm⁻¹) and 2D NMR (COSY, HSQC) resolves ambiguities in substituent positions .
Q. What role does this compound play in structure-activity relationship (SAR) studies for drug discovery?
- Methodological Answer : The ethyl and methyl groups modulate lipophilicity (logP) and steric bulk, impacting pharmacokinetics. For example:
- In Vitro Assays : Testing cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) against cancer cells or microbial targets identifies optimal substituent combinations .
- Meta-Analysis : Comparing IC₅₀ values of 7-ethyl-2-methyl derivatives with other indoles (e.g., 5-fluoro analogs) quantifies substituent effects .
Q. What experimental precautions are required for handling this compound in air-sensitive or high-temperature reactions?
- Methodological Answer :
- Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) to prevent oxidation during synthesis .
- Stability Tests : TGA/DSC analysis (heating rate 10°C/min, N₂ flow) determines decomposition thresholds (>200°C) .
- Storage : Store under argon at –20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
